molecular formula C16H26O6 B3236354 Pentaethylene glycol monophenyl ether CAS No. 13681-23-7

Pentaethylene glycol monophenyl ether

Cat. No.: B3236354
CAS No.: 13681-23-7
M. Wt: 314.37 g/mol
InChI Key: GQNZRWAZGLSXRS-UHFFFAOYSA-N
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Description

Pentaethylene glycol monophenyl ether is a chemical compound that belongs to the class of glycol ethers. Glycol ethers are a group of solvents based on alkyl ethers of ethylene glycol or propylene glycol. This compound is known for its excellent solvent properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including pentaethylene glycol monophenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the synthesis typically involves the reaction of pentaethylene glycol with phenol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, this compound can be produced by the reaction of phenol with ethylene oxide in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Pentaethylene glycol monophenyl ether can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxyacetic acid.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Phenoxyacetic acid is a major product formed during oxidation.

    Substitution: Various substituted ethers can be formed depending on the reagents used.

Scientific Research Applications

Pentaethylene glycol monophenyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and as an intermediate in the synthesis of other chemical compounds.

    Biology: It is used in the preparation of various biological assays and as a solvent for biological samples.

    Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is used in the production of paints, coatings, and cleaning agents

Mechanism of Action

Pentaethylene glycol monophenyl ether exerts its effects primarily through its solvent properties. It can dissolve a wide range of substances, making it useful in various applications. In biological systems, it can interact with cell membranes and proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaethylene glycol monophenyl ether is unique due to its longer ethylene glycol chain, which provides it with distinct solvent properties compared to other glycol ethers. This makes it particularly useful in applications requiring high solubility and stability.

Properties

IUPAC Name

2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O6/c17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22-16-4-2-1-3-5-16/h1-5,17H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNZRWAZGLSXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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